molecular formula C8H7BrN2OS B1384024 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine CAS No. 2173068-96-5

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine

Cat. No.: B1384024
CAS No.: 2173068-96-5
M. Wt: 259.13 g/mol
InChI Key: DVWMMGOQPWHXRO-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the thiazolo[5,4-b]pyridine core.

Preparation Methods

The synthesis of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include copper iodide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor or receptor antagonist, depending on the biological system being studied. The exact pathways and targets can vary, but it often involves binding to active sites or allosteric sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties and reactivity profiles.

Properties

IUPAC Name

2-bromo-5-methoxy-7-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-4-3-5(12-2)10-7-6(4)11-8(9)13-7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWMMGOQPWHXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=C(S2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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